L-Gamma-Glutamyl-S-Nonyl-L-Cysteinylglycine
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Overview
Description
S-nonylglutathione is a compound with the molecular formula C19H35N3O6S. It is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. S-nonylglutathione is characterized by the presence of a nonyl group attached to the sulfur atom of the cysteine residue. This compound is known for its role in various biochemical processes, particularly in the detoxification of harmful substances and the maintenance of cellular redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-nonylglutathione typically involves the reaction of glutathione with nonyl halides under basic conditions. The reaction proceeds through the nucleophilic substitution of the halide by the thiol group of glutathione, resulting in the formation of S-nonylglutathione. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of S-nonylglutathione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
S-nonylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of S-nonylglutathione disulfide.
Reduction: Regeneration of S-nonylglutathione from its disulfide form.
Substitution: Formation of various alkyl or aryl derivatives of glutathione.
Scientific Research Applications
S-nonylglutathione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thiol-disulfide exchange reactions and redox chemistry.
Biology: Investigated for its role in cellular detoxification processes and as a biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of antioxidant formulations and as an additive in cosmetic products
Mechanism of Action
S-nonylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and conjugation with electrophilic compounds. The thiol group can reduce reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. Additionally, S-nonylglutathione can conjugate with harmful substances, making them more water-soluble and easier to excrete from the body .
Comparison with Similar Compounds
Similar Compounds
- S-hexylglutathione
- S-octylglutathione
- S-decylglutathione
Comparison
S-nonylglutathione is unique due to its specific nonyl group, which imparts distinct physicochemical properties compared to other similar compounds. For instance, S-hexylglutathione and S-octylglutathione have shorter alkyl chains, which may affect their solubility and reactivity. S-decylglutathione, with a longer alkyl chain, may exhibit different interactions with biological membranes and proteins .
Properties
Molecular Formula |
C19H35N3O6S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-nonylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H35N3O6S/c1-2-3-4-5-6-7-8-11-29-13-15(18(26)21-12-17(24)25)22-16(23)10-9-14(20)19(27)28/h14-15H,2-13,20H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChI Key |
LUOWFOMONLCPJP-GJZGRUSLSA-N |
Isomeric SMILES |
CCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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